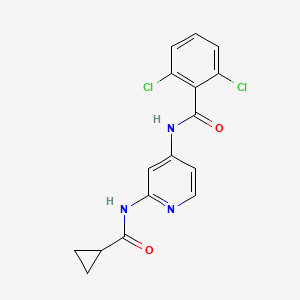
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide is a potent, selective, and orally bioavailable inhibitor of tyrosine kinase 2 (TYK2). This compound is known for its high specificity and efficacy in inhibiting TYK2, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide involves multiple steps, starting with the preparation of the pyridine and benzamide intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and amination.
Formation of the Benzamide Intermediate: The benzamide moiety is prepared by reacting 2,6-dichlorobenzoyl chloride with an amine.
Coupling Reaction: The final step involves coupling the pyridine and benzamide intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The process is scaled up from laboratory conditions to industrial reactors, maintaining stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways involving TYK2.
Medicine: Potential therapeutic applications in treating autoimmune diseases and cancers due to its inhibitory effects on TYK2.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12) and interleukin-23 (IL-23). By inhibiting TYK2, the compound disrupts these signaling pathways, leading to reduced inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: A JAK inhibitor with broader specificity, affecting JAK1, JAK2, and JAK3.
Baricitinib: Another JAK inhibitor with specificity for JAK1 and JAK2.
Ruxolitinib: Primarily inhibits JAK1 and JAK2, used in the treatment of myelofibrosis.
Uniqueness
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide is unique due to its high selectivity for TYK2, making it a valuable tool for studying TYK2-specific pathways without off-target effects on other JAK family members .
Propiedades
IUPAC Name |
2,6-dichloro-N-[2-(cyclopropanecarbonylamino)pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-2-1-3-12(18)14(11)16(23)20-10-6-7-19-13(8-10)21-15(22)9-4-5-9/h1-3,6-9H,4-5H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNAEGXTKTGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
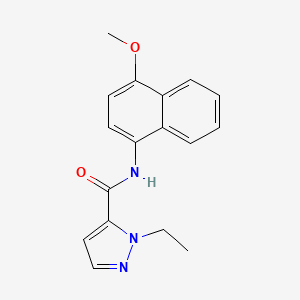
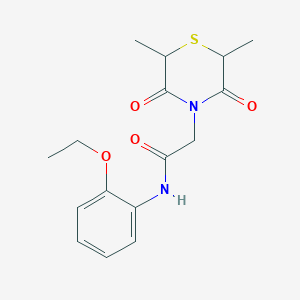
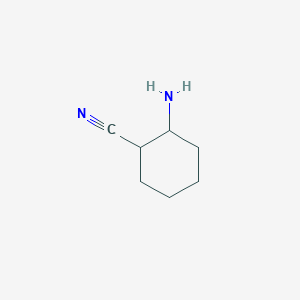
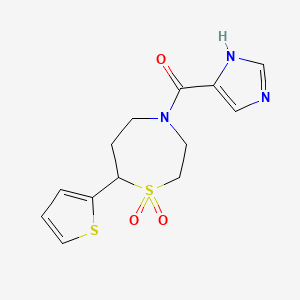
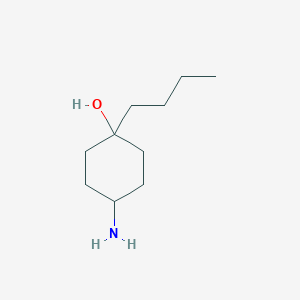
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
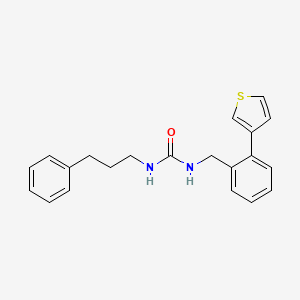
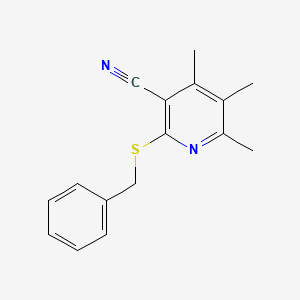
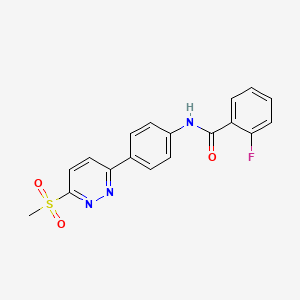
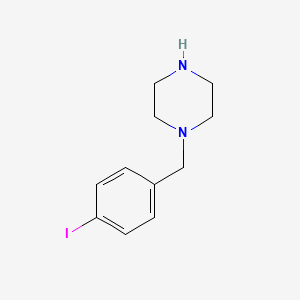
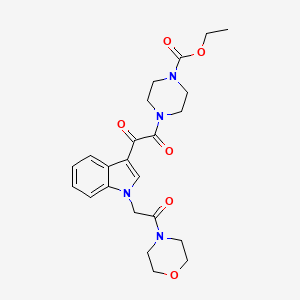
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)
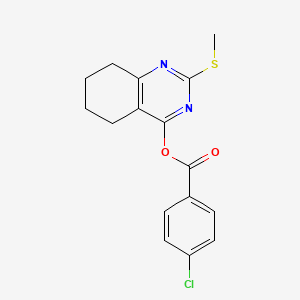
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)
